Product packaging for 2-Methylnon-4-ene(Cat. No.:CAS No. 28665-55-6)

2-Methylnon-4-ene

Cat. No.: B13806685
CAS No.: 28665-55-6
M. Wt: 140.27 g/mol
InChI Key: LCGKSWCYAYDYHT-UHFFFAOYSA-N
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Description

Contextualization of 2-Methylnon-4-ene within Contemporary Organic Chemistry Research

While not as extensively studied as some other alkenes, this compound serves as a representative example of a branched, long-chain alkene. Such structures are of interest for their potential role as intermediates in the synthesis of more complex molecules. The reactivity of the carbon-carbon double bond, combined with the steric and electronic effects of the methyl branch, makes it a candidate for investigating reaction mechanisms and developing new synthetic methodologies. Its study contributes to the broader understanding of how structural variations in alkenes influence their chemical behavior.

Academic Significance of Branched Alkenes in Chemical Synthesis and Mechanistic Studies

Branched alkenes are of considerable academic and industrial importance. They are fundamental building blocks in the synthesis of a wide range of organic compounds, from polymers and fuels to pharmaceuticals and agrochemicals. quora.comwou.edu The presence of branching can significantly influence the physical properties of molecules, such as boiling point and density, which is a key consideration in materials science. uc3m.es

In chemical synthesis, the regioselectivity and stereoselectivity of reactions involving branched alkenes are critical areas of study. For instance, reactions like hydroformylation, which converts alkenes to aldehydes, can yield either linear or branched products depending on the catalyst and reaction conditions. nih.gov The ability to selectively produce branched aldehydes is highly valuable as these are precursors to various fine chemicals. nih.gov Furthermore, mechanistic studies on the reactions of branched alkenes, such as hydrodimerization and hydroarylcarbonylation, provide deep insights into fundamental processes like C-C bond formation and the behavior of reaction intermediates. chemrxiv.orgresearchgate.net The study of how catalysts interact with the steric bulk and electronic environment of branched alkenes is crucial for designing more efficient and selective synthetic routes.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While its structural analog, 2-methylnon-4-yne, has been a subject of synthetic studies, brainly.combrainly.comgauthmath.comchegg.comchegg.com dedicated research on the synthesis, reactivity, and spectroscopic characterization of this compound is notably absent.

This lack of specific data presents several potential research trajectories. A primary focus would be the development of efficient and stereoselective synthetic routes to this compound. Following its synthesis, a thorough investigation of its reactivity in key organic transformations would be highly valuable. For example, subjecting this compound to reactions such as epoxidation, dihydroxylation, or ozonolysis could yield a variety of functionalized derivatives with potential applications.

Furthermore, detailed mechanistic studies on its reactions would contribute to the broader understanding of how the interplay of the methyl branch and the position of the double bond influences reaction outcomes. Spectroscopic characterization, including advanced NMR and mass spectrometry techniques, would provide a foundational dataset for this and other related long-chain branched alkenes. The exploration of its potential as a monomer in polymerization reactions could also be a fruitful area of investigation.

Properties of this compound

PropertyValueSource
Molecular FormulaC10H20 nih.gov
Molecular Weight140.27 g/mol nih.gov
CAS Number28665-55-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B13806685 2-Methylnon-4-ene CAS No. 28665-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28665-55-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2-methylnon-4-ene

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

LCGKSWCYAYDYHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC(C)C

Origin of Product

United States

Stereochemical Aspects and Isomerism of 2 Methylnon 4 Ene

Elucidation of (E)/(Z) Stereoisomerism in 2-Methylnon-4-ene

This compound possesses a carbon-carbon double bond between the fourth and fifth carbon atoms of its nonane (B91170) chain. The presence of different substituents on each carbon of this double bond gives rise to geometric isomerism, specifically (E) and (Z) stereoisomers. vaia.comaskfilo.com The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pearson.com

To assign the (E) or (Z) configuration, the substituents attached to each carbon of the double bond are ranked based on atomic number. For this compound, the groups on C4 are a propyl group and a hydrogen atom, while the groups on C5 are a butyl group and a hydrogen atom.

At C4: The propyl group (-CH2CH2CH3) has a higher priority than the hydrogen atom (-H).

At C5: The butyl group (-CH2CH2CH2CH3) has a higher priority than the hydrogen atom (-H).

The (Z) isomer, from the German word zusammen meaning "together," has the higher-priority groups on the same side of the double bond. Conversely, the (E) isomer, from the German word entgegen meaning "opposite," has the higher-priority groups on opposite sides of the double bond. reddit.com

In addition to the double bond, this compound has a chiral center at the second carbon atom, where a methyl group is attached. This chirality introduces another layer of isomerism, resulting in (R) and (S) enantiomers for each of the (E) and (Z) isomers. Therefore, four possible stereoisomers exist for this compound:

(4E, 2R)-2-Methylnon-4-ene

(4E, 2S)-2-Methylnon-4-ene

(4Z, 2R)-2-Methylnon-4-ene

(4Z, 2S)-2-Methylnon-4-ene

The (4E, 2R) and (4E, 2S) isomers are enantiomers of each other, as are the (4Z, 2R) and (4Z, 2S) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers. vaia.comaskfilo.com

Table 1: Stereoisomers of this compound

Isomer Name Configuration at C2 Configuration at C4-C5 Double Bond
(4E, 2R)-2-Methylnon-4-ene R E
(4E, 2S)-2-Methylnon-4-ene S E
(4Z, 2R)-2-Methylnon-4-ene R Z
(4Z, 2S)-2-Methylnon-4-ene S Z

Methodologies for Stereoisomer Separation and Enantiomeric Analysis of this compound Derivatives

The separation of stereoisomers, particularly enantiomers, is a significant challenge in synthetic chemistry. For derivatives of this compound, various chromatographic and spectroscopic techniques are employed.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. acs.orgmdpi.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus, separation. For instance, the enantiomeric purity of derivatives can be confirmed by conversion to benzoates and subsequent analysis on a chiral stationary phase HPLC. acs.org

Gas chromatography (GC) is another powerful tool, especially when coupled with mass spectrometry (GC-MS). researchgate.net For certain derivatives, enantiomeric selectivity can be achieved using chiral GC columns. figshare.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral resolving agents, can also be used to distinguish between enantiomers. researchgate.net These agents, such as chiral aryl methoxyacetic acids, form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals. researchgate.net

Table 2: Techniques for Stereoisomer Separation and Analysis

Technique Principle Application to this compound Derivatives
Chiral HPLC Differential interaction with a chiral stationary phase. mdpi.com Separation of enantiomers for purity analysis. acs.org
Chiral GC Enantioselective separation on a chiral column. figshare.com Analysis of volatile derivatives.
NMR with Chiral Resolving Agents Formation of diastereomeric complexes leading to distinct NMR spectra. researchgate.net Determination of enantiomeric purity. researchgate.net

Influence of Stereochemistry on Reaction Pathways Involving this compound

The stereochemistry of this compound and its derivatives significantly influences the outcome of their chemical reactions. The specific arrangement of atoms in space can dictate the accessibility of reactive sites and the stereochemical outcome of the products.

In olefin metathesis reactions, the (E/Z) configuration of the starting alkene can affect the stereoselectivity of the product. researchgate.net For example, a relay strategy in cross-metathesis with trisubstituted alkenes has been shown to be influenced by the pre-existing stereochemistry of the olefin. acs.org

The development of stereoselective reactions, such as the olefin isomerization-Claisen rearrangement, allows for the construction of specific stereoisomers. pitt.edu This highlights the importance of controlling stereochemistry to synthesize desired products with high selectivity.

Advanced Synthetic Strategies and Mechanistic Investigations of 2 Methylnon 4 Ene

Development of Novel Catalytic Routes for the Preparation of 2-Methylnon-4-ene

The synthesis of this compound and its derivatives can be achieved through various catalytic methods, with olefin metathesis being a prominent strategy.

A notable example is the synthesis of 9-chloro-2-methylnon-4-ene through the metathesis reaction of 6-chlorohexene and 4-methyl-1-pentene. researchgate.net This reaction utilizes the UltraCat catalyst in an aqueous emulsion system, which offers a more sustainable approach by using water as a solvent. researchgate.net The process can be facilitated by mechanical stirring or microwave support to enhance reaction efficiency. researchgate.net This method is advantageous due to the low loading of the ruthenium catalyst and high selectivity under mild conditions, avoiding the need for strict anaerobic conditions. researchgate.net

Another approach involves the alkylation of nonene with a methylating agent. This process typically requires a catalyst to facilitate the methylation reaction. For instance, reacting nonene with methanol (B129727) in the presence of an acid catalyst can produce 2-methyl-1-nonene, a related isomer.

The table below summarizes a catalytic route for a derivative of this compound.

Table 1: Catalytic Synthesis of 9-chloro-2-methylnon-4-ene

Reactants Catalyst Solvent System Conditions Product Yield

Exploration of Stereoselective Synthetic Approaches to this compound Isomers

The stereoselective synthesis of specific isomers of this compound, such as the (Z)- or (E)-isomers, is crucial for applications where specific geometric configurations are required.

While direct stereoselective syntheses of this compound are not extensively detailed in the provided results, general strategies for creating stereodefined alkenes can be applied. For instance, the synthesis of cis-alkenes, which would correspond to the (Z)-isomer, can be achieved through the catalytic hydrogenation of an alkyne using Lindlar's catalyst. brainly.comvaia.com Conversely, the reduction of an alkyne with sodium in liquid ammonia (B1221849) typically yields the trans-alkene, or the (E)-isomer. vaia.com

For example, the synthesis of (Z)-2-methylnon-4-ene could theoretically start from 2-methylnon-4-yne. Hydrogenation of this alkyne in the presence of Lindlar's catalyst would lead to the desired cis or (Z)-isomer. brainly.com

The stereoselective synthesis of related allylic alcohols, which can be precursors to substituted alkenes, has been demonstrated. For example, anti-2-aryl-4-en-1-ols have been synthesized from their corresponding syn isomers with high yields via the Mitsunobu reaction. researchgate.net

Reaction Mechanisms of this compound as a Substrate in Complex Organic Transformations

The double bond in this compound is the primary site of reactivity, acting as a nucleophile that can attack electrophilic species.

Organophotoredox/Copper Hybrid Catalysis:

A notable transformation involving a derivative of this compound is the regioselective allylic aminodecarboxylation of β,γ-unsaturated carboxylic acids. In this reaction, (E)-2,2-dimethylnon-3-enoic acid is used as a model substrate. thieme-connect.com The reaction proceeds in the presence of a photocatalyst (Mes-Acr+-Me), a copper(I) source (CuOAc), a chiral ligand ((R,R)-Me-DuPHOS), and a base (DBU) under blue LED irradiation. thieme-connect.com The mechanism involves the formation of an allylic radical intermediate which then reacts with an azodicarboxylate to form a new C-N bond with high regioselectivity. thieme-connect.com The choice of copper source and ligand is critical for achieving high yield and selectivity. thieme-connect.com

Samarium(II) Iodide-Water Mediated Reductions:

In another example, (2R,E)-2-Hydroxy-5-methylnon-4-en-3-yl Benzoate serves as a substrate in samarium(II) iodide-water mediated reductions. thieme-connect.com This reaction generates a new stereocenter, and the use of a chelating group can influence the regio- and diastereoselectivity of the reduction. thieme-connect.com

The table below outlines key parameters in the optimization of the aminodecarboxylation reaction.

Table 2: Optimization of Allylic Aminodecarboxylation

Copper Source Ligand Base Solvent Yield of 2a Reference
CuOAc (R,R)-Me-DuPHOS DBU MeCN 78% thieme-connect.com
CuMes (R,R)-Me-DuPHOS DBU MeCN 61% thieme-connect.com
CuCN (R,R)-Me-DuPHOS DBU MeCN 52% thieme-connect.com
CuOAc (R,R)-Me-DuPHOS DBU THF 20% thieme-connect.com

Investigations into Transformations Yielding this compound as a Product

While specific investigations detailing the formation of this compound as the primary product are limited in the search results, general synthetic methods for alkenes can be inferred.

One common method for alkene synthesis is the elimination reaction from a suitable precursor. For example, the dehydration of an alcohol like 2-methylnonan-4-ol could potentially yield a mixture of 2-methylnon-3-ene and this compound, depending on the reaction conditions and the regioselectivity of the elimination (Zaitsev vs. Hofmann).

Another route is through the alkylation of smaller building blocks. The synthesis of the related alkyne, 2-methylnon-4-yne, has been described starting from acetylene (B1199291). brainly.combrainly.comgauthmath.comchegg.com This involves a two-step alkylation process. First, acetylene is deprotonated with a strong base like sodium amide (NaNH2) to form sodium acetylide. brainly.comchegg.com This is then reacted with a suitable alkyl halide, for example, 1-bromobutane, to form hex-1-yne. A second deprotonation and subsequent reaction with 1-bromo-3-methylbutane (B150244) would yield 2-methylnon-4-yne. Subsequent partial hydrogenation, as mentioned in section 3.2, would then produce this compound.

A cross-metathesis reaction, as described in section 3.1, is also a powerful tool for constructing internal alkenes like this compound from smaller terminal alkenes.

Computational Chemistry and Theoretical Modeling of 2 Methylnon 4 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-Methylnon-4-ene

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These calculations, which solve the Schrödinger equation for the molecule, provide detailed information about the distribution of electrons and the energies of molecular orbitals. This information is crucial for predicting the molecule's reactivity. The carbon-carbon double bond in alkenes is an area of high electron density, making it a primary site for chemical reactions.

The electronic structure of an alkene like this compound is characterized by the presence of a sigma (σ) bond and a pi (π) bond between the C4 and C5 atoms. The π-bond is weaker and its electrons are more accessible than those in the σ-bonds, rendering the double bond the most reactive part of the molecule. libretexts.org Theoretical calculations can map the electron density and electrostatic potential of the molecule, highlighting the nucleophilic nature of the double bond. youtube.com

Reactivity predictions for this compound can be made by calculating various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the ability to donate electrons, and for an alkene, it is typically the π-orbital of the double bond. The LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity.

For a substituted alkene like this compound, the presence of alkyl groups influences the electronic properties. The methyl group at the C2 position and the alkyl chain can have a mild electron-donating effect, which can impact the stability of the double bond and any potential carbocation intermediates formed during a reaction. libretexts.org

Table 1: Predicted Electronic Properties of a Representative Alkene

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-9.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy+1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap10.7 eVIndicator of chemical reactivity and stability.
Dipole Moment~0.3 DIndicates the overall polarity of the molecule.

Note: The values in this table are illustrative and based on general values for similar alkenes. Specific calculations for this compound would be needed for precise data.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes. libretexts.org For a flexible molecule like this compound, with its long alkyl chain, a multitude of conformations are possible due to rotation around the single bonds. MD simulations can model the movements of the atoms over time, providing a picture of the molecule's flexibility and the preferred shapes it adopts.

Conformational analysis of this compound would involve identifying the most stable arrangements of the atoms. The rotations around the C-C single bonds lead to different spatial arrangements, known as conformers. The relative energies of these conformers are influenced by factors such as torsional strain and steric hindrance. libretexts.org For example, the bulky alkyl groups will prefer to be in positions that minimize their steric interactions.

In the context of this compound, the conformational landscape would be complex. The long nonyl chain can fold into various shapes, and the presence of the double bond introduces some rigidity in the middle of the chain. MD simulations can help to identify the most populated conformational states and the energy barriers between them. This information is valuable for understanding how the molecule's shape might influence its interactions with other molecules or its packing in a condensed phase.

Table 2: Key Conformational Dihedral Angles in this compound

Dihedral AngleDescriptionExpected Stable Conformations
C3-C4-C5-C6Rotation around the double bondRestricted, leading to cis/trans isomers.
C2-C3-C4-C5Rotation adjacent to the double bondInfluenced by allylic strain.
C6-C7-C8-C9Rotation in the alkyl tailCan adopt gauche and anti conformations.

Note: This table highlights key dihedral angles; a full conformational analysis would consider all rotatable bonds.

Theoretical Studies on Reaction Transition States Involving this compound

Theoretical studies of reaction transition states are crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate.

For this compound, a common reaction would be electrophilic addition to the double bond. Theoretical calculations can model the approach of an electrophile to the double bond and map out the potential energy surface of the reaction. This would involve locating the transition state structure for the formation of a carbocation intermediate. The stability of this intermediate is a critical factor, and calculations can show how the methyl group and the position of the double bond influence its stability. libretexts.org

For example, in the addition of a hydrogen halide (HX) to this compound, the proton would add to either C4 or C5. Theoretical calculations would predict which of the two possible carbocations is more stable and, therefore, which product is likely to be favored. These calculations often employ methods like Density Functional Theory (DFT) to provide a balance of accuracy and computational cost.

Furthermore, theoretical studies can be applied to more complex reactions, such as cracking or oxidation. In the context of cracking, computational models can investigate the β-scission of carbenium ions, which is a key step in the process. nih.gov The stability of the reactant and product cations, as well as the transition state connecting them, determines the reactivity.

Table 3: Illustrative Calculated Activation Energies for Alkene Reactions

Reaction TypeReactantsActivation Energy (kcal/mol) (Illustrative)
Electrophilic AdditionAlkene + HBr10-15
HydrogenationAlkene + H₂20-30 (uncatalyzed)
Radical AdditionAlkene + Br•<5

Note: These are general, illustrative values for typical alkenes. The actual activation energies for this compound would depend on the specific reaction and computational method.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylnon 4 Ene

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-methylnon-4-ene. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton, the location of the double bond, and the stereochemistry (E/Z isomerism).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each type of hydrogen atom in the molecule. The vinylic protons (H-4 and H-5) are the most deshielded, appearing in the δ 5.0-6.0 ppm range. The coupling constant (J-coupling) between these two protons is diagnostic for the alkene's stereochemistry. A larger coupling constant (typically ~15 Hz) is characteristic of a trans (E) configuration, while a smaller value (~10 Hz) indicates a cis (Z) arrangement. Other key signals include the multiplet for the methine proton at C-2 and the various signals for the methylene (B1212753) and methyl groups in the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The sp² hybridized carbons of the double bond (C-4 and C-5) typically resonate in the δ 120-140 ppm region. The chemical shifts of the allylic carbons and the difference in shifts between the methyl groups can also provide clues about the geometry of the double bond. The use of advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can further confirm spatial proximities of protons, solidifying the stereochemical assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers Note: These are predicted values based on standard increments and data from similar alkene structures. Actual values may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
(E)-2-Methylnon-4-ene
C1 (CH₃) ~0.88 (t) ~14.0
C2 (CH) ~2.3 (m) ~34.5
C3 (CH₂) ~1.95 (m) ~39.0
C4 (=CH) ~5.4 (dt) ~129.0
C5 (=CH) ~5.5 (dt) ~135.0
C6-C8 (CH₂) ~1.2-1.4 (m) ~22.6, 29.1, 31.5
C9 (CH₃) ~0.90 (t) ~14.1
C2-Methyl (CH₃) ~1.0 (d) ~19.5
(Z)-2-Methylnon-4-ene
C4 (=CH) ~5.3 (m) ~128.0
C5 (=CH) ~5.4 (m) ~134.0

In the (Z)-isomer, the alkyl substituents are on the same side of the double bond, leading to slightly different chemical shifts, particularly for the allylic carbons (C3 and C6), due to steric effects.

Mass Spectrometric Techniques for Fragmentation Pathway Analysis of this compound

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass 140.27 g/mol ), Electron Ionization (EI) is a common method that generates a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 140. nih.gov

The fragmentation of the molecular ion is not random and is dictated by the formation of stable carbocations and radicals. rutgers.eduuni-saarland.de For alkenes, the most characteristic fragmentation pathway is the cleavage of the bond at the allylic position, as this results in a resonance-stabilized allylic cation. jove.comdu.ac.in In this compound, there are two allylic positions: the C2-C3 bond and the C5-C6 bond.

Key fragmentation pathways include:

Allylic cleavage at C5-C6: This would result in the loss of a butyl radical (•C₄H₉) to yield a stable allylic cation at m/z 83.

Allylic cleavage at C2-C3: This would lead to the loss of an isobutyl radical (•C₄H₉), also potentially contributing to the m/z 83 peak, or loss of a propyl radical to form a fragment at m/z 97.

McLafferty Rearrangement: Alkenes with an accessible gamma-hydrogen can undergo this rearrangement. jove.com For this compound, this could lead to characteristic lower mass fragments.

Other Alkyl Fragments: A series of peaks corresponding to the successive loss of alkyl fragments (e.g., m/z 55, 41) are also typically observed in the mass spectra of long-chain alkenes. nih.gov

Table 2: Principal Mass Fragments for this compound (EI-MS)

m/z Value Proposed Fragment Ion Fragmentation Pathway
140 [C₁₀H₂₀]⁺• Molecular Ion (M⁺•)
97 [C₇H₁₃]⁺ Cleavage of C2-C3 bond (loss of •C₃H₇)
83 [C₆H₁₁]⁺ Allylic cleavage at C5-C6 (loss of •C₄H₉)
69 [C₅H₉]⁺ Further fragmentation
55 [C₄H₇]⁺ Base peak, stable allylic/alkenyl cation

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis of this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands that confirm its structure. spectroscopyonline.com

C-H Stretch (sp²): A weak to medium band appears above 3000 cm⁻¹ (typically 3010-3030 cm⁻¹), characteristic of the C-H bonds on the double bond. libretexts.org

C-H Stretch (sp³): Stronger bands appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methyl and methylene groups.

C=C Stretch: A weak to medium absorption is found in the 1640-1680 cm⁻¹ region. spectroscopyonline.com The exact position can be influenced by substitution, and for trans isomers, it is often at a higher wavenumber (~1675 cm⁻¹) than for cis isomers (~1658 cm⁻¹).

C-H Bending (Wag): A strong band in the fingerprint region, between 960-970 cm⁻¹, is highly characteristic of a trans (E) disubstituted double bond. A cis (Z) isomer would show a band around 675-730 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique. The C=C stretching vibration in alkenes, which can be weak in the IR spectrum, is often a strong and sharp band in the Raman spectrum (around 1650-1670 cm⁻¹). s-a-s.orgumsl.edu This makes Raman particularly useful for confirming the presence of the double bond, especially in cases where the IR signal is weak due to symmetry.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Infrared (IR) Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
=C-H Stretch 3010-3030 3010-3030
C-H (Alkyl) Stretch 2850-2960 2850-2960
C=C Stretch 1665-1675 (E), ~1650 (Z) Strong at 1665-1675 (E), ~1650 (Z)
=C-H (trans) Out-of-plane bend (Wag) Strong at 960-970 Weak

Chromatographic Techniques for the Isolation and Purity Assessment of this compound

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): As a volatile, non-polar compound, this compound is ideally suited for analysis by Gas Chromatography. scielo.br Using a long capillary column with a non-polar or mid-polar stationary phase (like DB-5), it is possible to separate this compound from other byproducts and even from its (E) and (Z) stereoisomers. Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected by a Flame Ionization Detector (FID).

GC-MS: The coupling of a gas chromatograph to a mass spectrometer provides the most powerful combination for both separation and identification. As the separated components elute from the GC column, they are directly ionized and analyzed by the MS. This allows for the assignment of a mass spectrum to each chromatographic peak, confirming the identity of this compound and any impurities. The retention index (RI), a normalized measure of retention time, is a critical parameter used alongside the mass spectrum to confirm identity against spectral libraries and literature data. researchgate.netresearchgate.net

Preparative Chromatography: For the isolation of larger quantities of pure this compound, preparative GC or liquid chromatography on a silica (B1680970) gel column with a non-polar eluent (e.g., hexane) can be employed. nih.govmdpi.com

Methodological Advancements in the Identification and Differentiation of this compound from Structurally Related Compounds

Differentiating this compound from its numerous structural and positional isomers (e.g., 2-methylnon-1-ene, 4-methylnon-4-ene, or n-decene isomers) presents a significant analytical challenge that requires a multi-technique approach. sparkl.meresearchgate.net

Combined GC-MS Analysis: The primary strategy relies on high-resolution capillary GC-MS. Structural isomers often have slightly different boiling points and polarities, leading to different retention times and retention indices (RI). researchgate.net While some isomers may produce similar mass spectra, the relative intensities of key fragment ions can be diagnostic. For instance, the position of the double bond heavily influences the possible allylic cleavage pathways, altering the fragmentation pattern. msu.edu Research has shown that misidentification can occur if relying solely on a library match without considering retention index data, as was the case in the misidentification of 5-oxolinalool as the related compound 2-methylnon-2-en-4-one. researchgate.netresearchgate.net

Spectroscopic Confirmation:

NMR: NMR spectroscopy is arguably the most definitive technique for distinguishing isomers. quora.com Each positional isomer of methylnonene will have a unique set of chemical shifts and coupling patterns. For example, in 2-methylnon-1-ene, the spectrum would show characteristic signals for a terminal vinyl group (=CH₂) around δ 4.7-5.0 ppm, which are absent in this compound.

Vibrational Spectroscopy: IR and Raman can distinguish isomers based on the substitution pattern of the double bond. spectroscopyonline.com For example, a terminal alkene like 2-methylnon-1-ene would show two C-H wagging bands near 910 and 990 cm⁻¹, which differ significantly from the single band for the trans-disubstituted double bond in (E)-2-methylnon-4-ene (~965 cm⁻¹).

Advanced methods, such as multidimensional GC (GCxGC), can provide enhanced separation of complex isomeric mixtures, while specialized MS techniques using different ionization methods or laser control can reveal more subtle structural differences. msu.educore.ac.uk

Table 4: Comparative Analysis for Differentiating this compound from a Positional Isomer

Analytical Technique (E)-2-Methylnon-4-ene (E)-2-Methylnon-2-ene (Example Isomer)
GC Retention Index Different due to boiling point/polarity variations Different due to boiling point/polarity variations
¹H NMR Two vinylic protons (~δ 5.4-5.5 ppm) One vinylic proton (~δ 5.1 ppm)
¹³C NMR Two sp² carbons (~δ 129, 135 ppm) Two sp² carbons, one quaternary (~δ 133, 125 ppm)
IR Spectroscopy C=C stretch ~1675 cm⁻¹; =C-H wag ~965 cm⁻¹ C=C stretch ~1670 cm⁻¹; =C-H wag ~830 cm⁻¹ (trisubstituted)

| MS Fragmentation | Key fragments at m/z 83, 97 | Different allylic cleavage pathways, likely different base peak |

Environmental Transformations and Biogeochemical Cycling of 2 Methylnon 4 Ene

Atmospheric Oxidation and Degradation Pathways of 2-Methylnon-4-ene

Once released into the atmosphere, this compound is subject to degradation by several highly reactive oxidant species. As a volatile organic compound (VOC), its primary removal pathways are through gas-phase reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

Reaction with Hydroxyl Radicals (OH): The dominant daytime degradation process for alkenes in the troposphere is their reaction with hydroxyl radicals. This reaction typically proceeds via the electrophilic addition of the OH radical to the double bond, forming a substituted alkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂), which can undergo further reactions to produce a variety of oxygenated products, including carbonyls and hydroperoxides. For the structurally similar isomer, 2-methyl-1-nonene, the rate constant for its reaction with OH radicals has been determined to be (7.28 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K. This suggests a relatively short atmospheric lifetime with respect to this oxidant.

Reaction with Ozone (O₃): Ozonolysis is another significant degradation pathway for alkenes. The reaction involves the addition of ozone to the C=C double bond to form a primary ozonide (a molozonide), which is unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound. For this compound, ozonolysis would cleave the double bond at the C4-C5 position, leading to the formation of pentanal and 2-pentanone.

Reaction with Nitrate Radicals (NO₃): During nighttime, in the absence of sunlight, the reaction with nitrate radicals can become a significant loss process for alkenes. Similar to the OH radical reaction, the NO₃ radical adds to the double bond, initiating a sequence of reactions that contribute to the formation of organic nitrates and secondary organic aerosols.

Oxidant Primary Reaction Type Expected Major Products Environmental Significance
Hydroxyl Radical (OH)Electrophilic AdditionCarbonyls (e.g., pentanal, 2-pentanone), HydroperoxidesDominant daytime degradation pathway, contributes to photochemical smog formation.
Ozone (O₃)OzonolysisPentanal, 2-Pentanone, Criegee IntermediatesSignificant degradation pathway, leads to the formation of secondary pollutants.
Nitrate Radical (NO₃)Electrophilic AdditionOrganic Nitrates, Secondary CarbonylsPrimary nighttime degradation pathway, contributes to secondary organic aerosol formation.

Biotransformation and Biodegradation Studies of this compound

Specific studies detailing the biotransformation or biodegradation of this compound are not found in the reviewed scientific literature. However, general principles of hydrocarbon microbiology allow for predictions about its likely fate in biologically active environments like soil and water.

Microorganisms, including various bacteria and fungi, possess the enzymatic machinery to degrade hydrocarbons. enviro.wiki Alkenes can be readily degraded under aerobic conditions. enviro.wiki The degradation process for alkenes can be initiated in two primary ways:

Oxidation of the double bond: This can lead to the formation of epoxides, which are then hydrolyzed to diols. These diols can be further oxidized and incorporated into central metabolic pathways.

Oxidation at the saturated alkyl end: This involves the terminal or sub-terminal oxidation of the hydrocarbon chain to form alcohols, which are subsequently oxidized to aldehydes and then to fatty acids. These fatty acids can then be broken down through the β-oxidation pathway.

The structure of this compound, featuring both a double bond and a branched methyl group, presents multiple sites for microbial attack. However, branched hydrocarbon structures can sometimes exhibit lower biodegradation rates compared to their linear counterparts because the branching can sterically hinder enzyme access. libretexts.orgacs.org The biodegradability of aliphatic compounds has been observed to decrease with increased branching of the molecular structure. acs.org Studies on C10-C20 alkanes have shown that they can be biotransformed by microbial action. mdpi.com Research on the biodegradation of various model alkenes (C6, C10, C16, and C20) has demonstrated that alkene biodegradation is a common metabolic process in diverse environments, with consortia from families like Xanthamonadaceae and Nocardiaceae being capable of rapid metabolism. nih.gov

Process Description Influencing Factors Status for this compound
Aerobic BiodegradationMicrobial breakdown in the presence of oxygen. Likely pathways include oxidation of the double bond or the alkyl chain.Oxygen availability, nutrient levels (nitrogen, phosphorus), microbial community composition, temperature, pH. mdpi.comNot specifically studied. Expected to be biodegradable, but the branched structure may slow the rate compared to linear nonenes. libretexts.orgacs.org
Anaerobic BiodegradationMicrobial breakdown in the absence of oxygen. Generally a much slower process for hydrocarbons than aerobic degradation.Presence of alternative electron acceptors (e.g., nitrate, sulfate), redox potential.Not specifically studied. Expected to be very slow to negligible.

Potential Applications and Material Science Perspectives of 2 Methylnon 4 Ene

2-Methylnon-4-ene as a Building Block in Advanced Polymer Synthesis

There is no significant evidence in the reviewed literature to suggest that this compound is currently utilized as a primary building block or monomer in advanced polymer synthesis. Research in polymer science often focuses on monomers that can undergo controlled polymerization to create materials with specific properties. While olefins, in general, are fundamental to polymer chemistry, the specific use of this compound for this purpose is not documented. One study identified 2-methyl-4-nonene as an off-odor compound in polypropylene composites, but this does not pertain to its role as a monomer in the synthesis of the polymer itself ingentaconnect.com.

Investigation of this compound Derivatives in Functional Materials Development

The scientific literature does not provide substantial information on the development of functional materials from derivatives of this compound. While the synthesis of a derivative, 9-chloro-2-methylnon-4-ene, has been mentioned in the context of olefin metathesis, a powerful reaction in organic synthesis, its application in the development of new functional materials is not detailed nih.govresearchgate.netresearchgate.net. The creation of functional materials typically involves designing molecules with specific electronic, optical, or mechanical properties, and there is no indication that derivatives of this compound are a current focus of such research.

Conclusion and Future Research Directions

Synthesis and Characterization Challenges and Opportunities for 2-Methylnon-4-ene Research

The synthesis and characterization of this compound, while seemingly straightforward, are subject to challenges common to many branched, long-chain alkenes. However, these challenges also present significant opportunities for methodological advancement.

A primary synthetic challenge lies in achieving high regio- and stereoselectivity. The structure of this compound contains a disubstituted internal double bond, which can exist as either the (E) or (Z) stereoisomer. Many classical and modern synthetic methods for alkene formation, such as elimination reactions or Wittig-type reactions, can produce mixtures of isomers, necessitating complex purification steps. The development of novel catalytic systems that can selectively synthesize one isomer of this compound would be a significant advancement. For instance, modern olefin metathesis reactions, while powerful, would require careful catalyst and substrate selection to control the formation of the desired product without competing side reactions. The synthesis of the related alkyne, 2-methylnon-4-yne, from acetylene (B1199291) is a known process, suggesting that a subsequent stereoselective partial reduction could be a viable, though multi-step, route to specific isomers of this compound. brainly.combrainly.comgauthmath.comchegg.comchegg.comchegg.com

Characterization of this compound and its isomers also presents notable challenges. The differentiation of various structural isomers of nonene and its methyl-substituted derivatives can be difficult due to their similar physical properties. A notable case in the literature highlights the continual misidentification of 5-oxolinalool as 2-methylnon-2-en-4-one, an isomer of the ketone analog of this compound, in essential oil analysis. researchgate.nettandfonline.com This underscores the subtleties in interpreting analytical data, such as mass spectra and retention indices, and the need for rigorous, multi-technique characterization. The complete spectral analysis of a related isomer, 2-methylnon-2-ene, including NMR and mass spectrometry data, is available and serves as a crucial reference point for distinguishing between these closely related compounds. imperial.ac.uk

Analytical Technique Anticipated Challenges for this compound Opportunities for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Overlapping signals in proton (¹H) NMR, especially in the aliphatic region. Distinguishing between (E) and (Z) isomers may require advanced 2D NMR techniques.Development of novel chiral derivatizing agents to resolve enantiomers if a chiral synthesis is developed. Use of advanced NMR experiments (e.g., NOESY) to confirm stereochemistry.
Mass Spectrometry (MS) Fragmentation patterns may be very similar for various structural and positional isomers, leading to potential misidentification. researchgate.nettandfonline.comHigh-resolution mass spectrometry (HRMS) for accurate mass determination. Tandem MS (MS/MS) to probe fragmentation pathways and aid in isomer differentiation.
Gas Chromatography (GC) Co-elution of isomers on standard non-polar columns. Retention indices may be very close for similar structures.Utilization of columns with different polarities to improve separation. Comprehensive GCxGC (two-dimensional GC) for enhanced resolution of complex mixtures.
Infrared (IR) Spectroscopy The C=C stretch may be weak and its position may not be sufficient to definitively distinguish between all isomers.Analysis of the C-H out-of-plane bending vibrations in the fingerprint region to help distinguish between cis and trans isomers.

Emerging Methodologies and Technologies for this compound Investigation

Recent advancements in analytical and synthetic chemistry offer powerful new tools for the investigation of complex alkenes like this compound. In synthesis, the development of transition metal-catalyzed cross-coupling and hydroalkenylation reactions provides new avenues for the construction of branched alkenes with potentially high selectivity. tandfonline.com Photocatalytic methods are also emerging as a sustainable approach for a variety of alkene functionalization reactions, which could be applied to this compound to create novel derivatives. researchgate.netguidechem.com

In the realm of characterization, newer techniques are poised to overcome some of the challenges mentioned previously. For instance, molecular rotational resonance (MRR) spectroscopy is an emerging technology that provides highly precise structural information, allowing for the unambiguous identification of isomers and even isotopologues in a mixture without the need for chromatographic separation.

Biocatalysis represents another frontier with significant potential. Enzymes such as oleate (B1233923) hydratases have been shown to catalyze the addition of water across the double bonds of unsaturated fatty acids. researchgate.net Research into engineering such enzymes could lead to highly selective and sustainable methods for the hydration or other functionalizations of long-chain alkenes like this compound. The microbial biosynthesis of alkenes is also a rapidly advancing field, offering the potential for the sustainable production of specific alkene isomers from renewable feedstocks. nih.govnih.govosti.gov

Interdisciplinary Research Avenues and Broader Impact of this compound Studies

The study of this compound and similar branched alkenes has implications that extend beyond fundamental organic chemistry. These molecules can serve as important building blocks or model compounds in several interdisciplinary fields.

In materials science , long-chain alkenes are precursors to polymers and other macromolecules. The specific branching and stereochemistry of the monomer unit can significantly influence the properties of the resulting polymer. Research into the polymerization of this compound could lead to new materials with tailored thermal and mechanical properties.

In combustion and fuel science , branched alkenes are important components of transportation fuels. chemhume.co.uk Understanding the combustion chemistry of specific isomers like this compound is crucial for developing more efficient and cleaner-burning fuels and for accurately modeling the complex chemical kinetics that occur in an engine.

In chemical ecology and agriculture , certain volatile organic compounds, including alkenes, can act as semiochemicals (e.g., pheromones or kairomones) that mediate interactions between organisms. While there is no specific evidence of this compound having such a role, the investigation of its biological activity could uncover new applications in pest management or crop protection.

Furthermore, the development of efficient synthetic and analytical methods for this compound will contribute to the broader toolbox available to chemists for the synthesis and analysis of other complex organic molecules, with potential impacts on drug discovery, fragrance chemistry, and the synthesis of fine chemicals.

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing and characterizing 2-Methylnon-4-ene with high purity?

  • Answer : Synthesis should follow protocols ensuring reproducibility, including detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., distillation, chromatography). Characterization requires spectral data (¹H/¹³C NMR, IR, GC-MS) and purity analysis (HPLC). For novel syntheses, provide full experimental details in the main text; known methods should cite prior literature. Include raw and processed data in supplementary materials to validate reproducibility .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Answer : Design stability studies testing factors like temperature, light exposure, and solvent compatibility. Use accelerated degradation experiments (e.g., elevated temperatures) monitored via spectroscopic or chromatographic methods. Document control variables (e.g., inert atmosphere) and replicate trials to ensure reliability. Large datasets (e.g., time-point degradation curves) should be appended, with key findings summarized in the main text .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Answer : Gas chromatography (GC) with mass spectrometry (MS) or flame ionization detection (FID) is optimal for volatile compounds. For non-volatile derivatives, HPLC-UV/Vis or LC-MS is preferable. Calibration curves using certified standards and internal controls (e.g., deuterated analogs) improve accuracy. Report detection limits, precision, and recovery rates to validate methodology .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s reactivity or physical properties?

  • Answer : Systematically compare methodologies (e.g., reaction conditions, instrumentation) across studies to identify variables causing discrepancies. Conduct replication experiments under standardized protocols and perform error analysis (e.g., confidence intervals, propagation of uncertainty). Use meta-analyses or Bayesian statistics to resolve conflicts, emphasizing methodological rigor over anecdotal findings .

Q. What computational strategies are recommended for modeling this compound’s electronic or steric effects in reaction mechanisms?

  • Answer : Employ density functional theory (DFT) or molecular dynamics (MD) simulations to study electronic structure, transition states, and solvent interactions. Validate models against experimental data (e.g., kinetic studies, isotopic labeling). Use software-specific protocols (e.g., Gaussian, ORCA) with basis sets tailored to hydrocarbon systems. Publish computational parameters and validation metrics in supplementary materials .

Q. How can experimental designs isolate the mechanistic role of this compound in catalytic or polymerization processes?

  • Answer : Utilize kinetic isotope effects (KIEs), stereochemical probes, or trapping experiments to identify intermediates. Vary substrate concentrations and monitor reaction progress via in-situ techniques (e.g., FTIR, Raman). Include control experiments (e.g., radical inhibitors, acid/base quenchers) to rule out competing pathways. Present data in comparative tables to highlight mechanistic insights .

Q. What statistical approaches ensure robust interpretation of this compound’s structure-activity relationships (SAR) in biological assays?

  • Answer : Apply multivariate regression or principal component analysis (PCA) to correlate structural features (e.g., branching, hydrophobicity) with activity. Use ANOVA to assess significance between experimental groups. Report p-values, effect sizes, and confidence intervals. Avoid overfitting by validating models with independent datasets .

Guidelines for Data Presentation

  • Tables : Use vertical formats for processed data (e.g., kinetic constants, spectral assignments) in the main text. Append raw data (e.g., chromatograms, spectra) with clear labels .
  • Figures : Prioritize clarity over complexity. For reaction schemes, limit structures to 2–3 key intermediates. Avoid compound-specific identifiers (e.g., "4b") in graphical abstracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.